1-(1-Adamantyl)pyridinium bromide
Overview
Description
1-(1-Adamantyl)pyridinium bromide, with the chemical formula C15H20BrN, is an organic compound characterized by its white crystalline solid form. It is light-sensitive and soluble in organic solvents such as ethanol and dichloromethane. This compound is primarily used in the field of organic synthesis, often serving as a catalyst or reagent .
Scientific Research Applications
1-(1-Adamantyl)pyridinium bromide has a wide range of scientific research applications:
Organic Synthesis: It is used as a catalyst or reagent in various organic synthesis reactions, including the synthesis of pyrroline compounds and bromination reactions.
Supramolecular Chemistry: The compound is used as a standard guest molecule for building supramolecular ensembles.
Phase Transfer Catalysts: Quaternary pyridinium salts, including this compound, are used as phase transfer catalysts.
Antimicrobial Agents: These compounds have broad-spectrum antimicrobial properties.
Ionic Liquids and Surfactants: They are also used in the production of ionic liquids and surfactants.
Safety and Hazards
The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Future Directions
The introduction of the adamantane substituent into organic compounds often results in a broadened spectrum of useful properties . These effects are due to specific features of the adamantane framework, such as conformational rigidity, lipophilicity, and the approximately spherical shape . Therefore, future research could focus on exploring these properties further and developing new applications for 1-(1-Adamantyl)pyridinium bromide.
Mechanism of Action
Target of Action
Quaternary pyridinium salts, which include 1-(1-adamantyl)pyridinium bromide, are frequently used as alkylating agents, phase transfer catalysts, broad spectrum antimicrobial agents, ionic liquids, surfactants, and corrosion inhibitors . These applications suggest that the compound interacts with a variety of biological and chemical targets.
Mode of Action
The mode of action of this compound involves the adamantane substituent, a bulky group known for its conformational rigidity, lipophilicity, and approximately spherical shape . This compound is used as a standard guest molecule for building supramolecular ensembles . The introduction of the adamantane substituent into organic compounds often results in a broadened spectrum of useful properties .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the reaction of isomeric hydroxypyridines with 1-bromoadamantane under various conditions led to mono- and disubstituted С-, О-, and N-adamantylation products . This suggests that the compound’s action can be influenced by factors such as temperature and the presence of other chemical entities .
Preparation Methods
The preparation of 1-(1-Adamantyl)pyridinium bromide can be achieved through several synthetic routes:
Quaternization of Pyridine: This method involves the reaction of pyridine with 1-bromoadamantane. The reaction is typically carried out by heating a sealed ampoule containing a solution of 1-bromoadamantane in excess pyridine at 180°C.
Catalytic Quaternization: Hydroxypyridines and 4-dimethyl-aminopyridine can catalyze the quaternization of pyridine with adamantyl bromide under mild conditions.
Industrial Production: Industrially, the compound can be synthesized by adding 1-bromobutane and sodium hydroxide to pyridine, followed by filtration and crystallization to obtain the target product.
Chemical Reactions Analysis
1-(1-Adamantyl)pyridinium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions, particularly in the synthesis of pyrroline compounds and bromination reactions.
Oxidation and Reduction: The compound can be involved in oxidation and reduction reactions, although specific details on these reactions are limited.
Common Reagents and Conditions: Typical reagents include 1-bromoadamantane, pyridine, and catalysts like hydroxypyridines.
Comparison with Similar Compounds
1-(1-Adamantyl)pyridinium bromide can be compared with other similar compounds, such as:
1-(1-Adamantyl)-4-methylpyridinium bromide: This compound has a similar structure but includes a methyl group on the pyridine ring.
1-(Adamantan-1-yl)pyridinium perchlorate: This compound is synthesized using silver perchlorate and has different counterions.
1-(Adamantan-1-yl)-phenylpiperidines: These compounds are synthesized through the reduction of 1-(adamantan-1-yl)pyridinium salts and have applications in stereoselective synthesis.
The uniqueness of this compound lies in its specific adamantane framework, which imparts unique chemical properties such as conformational rigidity and lipophilicity, making it a valuable compound in various chemical and industrial applications.
Properties
IUPAC Name |
1-(1-adamantyl)pyridin-1-ium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N.BrH/c1-2-4-16(5-3-1)15-9-12-6-13(10-15)8-14(7-12)11-15;/h1-5,12-14H,6-11H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXUSTFZAJVTMK-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)[N+]4=CC=CC=C4.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50534820 | |
Record name | 1-(1-Adamantyl)pyridinium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50534820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19984-57-7 | |
Record name | 1-(1-Adamantyl)pyridinium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50534820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(1-Adamantyl)pyridinium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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